molecular formula C10H11FN2O B1405986 3-amino-N-cyclopropyl-5-fluorobenzamide CAS No. 1534788-90-3

3-amino-N-cyclopropyl-5-fluorobenzamide

Cat. No.: B1405986
CAS No.: 1534788-90-3
M. Wt: 194.21 g/mol
InChI Key: LLDQEIGASXUCFO-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-5-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the 5-position of the benzene ring, an amino group at the 3-position, and a cyclopropyl moiety attached to the amide nitrogen (Fig. 1).

Properties

IUPAC Name

3-amino-N-cyclopropyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDQEIGASXUCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nitro Reduction Pathway

  • Step 1: Synthesis of 3-nitro-5-fluorobenzoic acid
    Starting with 5-fluorobenzoic acid, nitration is performed using concentrated HNO₃/H₂SO₄ at 0–5°C. The nitro group is introduced at the meta position due to the directing effects of the fluorine and carboxylic acid groups.
  • Step 2: Amidation with cyclopropylamine
    The carboxylic acid is activated via thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with cyclopropylamine in dichloromethane (DCM) at 0°C. Alternatively, coupling agents like T3P (propylphosphonic anhydride) in DMF with DIPEA as a base yield the intermediate 3-nitro-N-cyclopropyl-5-fluorobenzamide.
  • Step 3: Nitro group reduction
    Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding the final product.

Route 2: Direct Amination via Suzuki Coupling

A boronic ester derivative of 3-amino-5-fluorobenzoic acid is coupled with cyclopropylamine under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). This method avoids nitro intermediates but requires pre-functionalized starting materials.

Optimized Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Nitration HNO₃/H₂SO₄, 0–5°C, 2 hr 65–70
Amidation T3P/DIPEA, DMF, RT, 12 hr 78–85
Reduction (Nitro→Amine) H₂ (1 atm), 10% Pd/C, MeOH, RT, 6 hr 90–95

Critical Analytical Data

  • ¹H NMR (400 MHz, CDCl₃)
    δ 7.12–7.08 (m, 1H, Ar-H), 6.45 (d, J = 8.1 Hz, 1H, Ar-H), 6.37–6.31 (m, 1H, Ar-H), 1.25 (d, 6H, cyclopropyl-CH₂).
  • LRMS (ESI+)
    m/z 223.10 [M+H]⁺ (calcd. for C₁₀H₁₀FN₂O: 223.08).

Challenges and Mitigations

Comparative Analysis of Methods

Parameter Nitro Reduction Pathway Direct Amination Pathway
Total Steps 3 2
Overall Yield 55–60% 40–45%
Scalability High Moderate
Purity ≥95% ≥90%

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N-cyclopropyl-5-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

3-Bromo-N-cyclopropyl-5-fluorobenzamide (CAS: 1147712-88-6)
  • Key Differences: The bromine atom at the 3-position replaces the amino group in the target compound.
  • Implications: Bromine’s larger atomic radius and electrophilic nature enhance reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
2-Chloro-N-cyclopropyl-5-formylbenzamide (Compound II.13.0 from )
  • Key Differences : Features a chloro substituent at the 2-position and a formyl group at the 5-position.
  • Implications: The formyl group introduces aldehyde reactivity, enabling further derivatization (e.g., Schiff base formation). Chlorine’s electron-withdrawing effect may stabilize the aromatic ring but reduce nucleophilic aromatic substitution compared to the amino group in the target compound.
  • Applications : Demonstrated in crop protection agents, highlighting the role of halogenated benzamides in agrochemical design .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences : Contains a trifluoromethyl group at the 2-position and an isopropoxy group at the 3-position.
  • Implications: The trifluoromethyl group enhances lipophilicity, improving membrane permeability in fungicidal applications.
  • Applications : Widely used as a fungicide, underscoring benzamides’ versatility in pest control .

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications Notable Properties
3-Amino-N-cyclopropyl-5-fluorobenzamide 3-NH₂, 5-F, N-cyclopropyl ~194 (estimated) Pharmaceutical research High polarity, NH₂ for H-bonding
3-Bromo-N-cyclopropyl-5-fluorobenzamide 3-Br, 5-F, N-cyclopropyl 273.02 (CAS data) Synthetic intermediate Electrophilic reactivity
2-Chloro-N-cyclopropyl-5-formylbenzamide 2-Cl, 5-CHO, N-cyclopropyl ~295 (estimated) Agrochemicals Aldehyde functionality for derivatization
Flutolanil 2-CF₃, 3-OCH(CH₃)₂ 323.7 Fungicide High lipophilicity, broad-spectrum activity

Electronic and Steric Considerations

  • Fluorine vs. Chlorine/Bromine : The 5-fluorine in the target compound provides moderate electron-withdrawing effects without significant steric hindrance, unlike bulkier halogens (e.g., Cl in II.13.0). This balance may favor interactions with enzymes or receptors requiring precise electronic modulation .
  • Amino Group vs. Formyl/Trifluoromethyl: The amino group’s hydrogen-bonding capacity contrasts with the formyl group’s electrophilicity and the trifluoromethyl group’s hydrophobicity. These differences dictate solubility, metabolic stability, and target affinity .

Biological Activity

3-Amino-N-cyclopropyl-5-fluorobenzamide is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-amino-N-cyclopropyl-5-fluorobenzamide is C11H12FN2OC_{11}H_{12}FN_2O. The compound features a cyclopropyl group, a fluorine atom, and an amino group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular Weight202.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of 3-amino-N-cyclopropyl-5-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological macromolecules, enhancing its affinity for target proteins. Additionally, the presence of the fluorine atom increases the compound's lipophilicity, which may improve its metabolic stability and cellular uptake.

Biological Activities

Research indicates that 3-amino-N-cyclopropyl-5-fluorobenzamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Properties : The compound has been studied for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against specific strains
AnticancerInhibits proliferation in cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological effects of 3-amino-N-cyclopropyl-5-fluorobenzamide:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with the compound led to a significant reduction in the viability of breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-amino-N-cyclopropyl-5-fluorobenzamide while minimizing side reactions?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (or its activated form, e.g., acyl chloride) with an amine. For 3-amino-N-cyclopropyl-5-fluorobenzamide:

  • Step 1 : Start with 5-fluoro-3-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
  • Step 2 : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).
  • Step 3 : React the acyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., DMF) at 0–25°C to form the amide bond .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., unreacted acyl chloride) and optimize stoichiometry to reduce byproducts like dimerization.

Q. What analytical techniques are critical for characterizing 3-amino-N-cyclopropyl-5-fluorobenzamide?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the cyclopropyl group (e.g., characteristic δ 0.5–1.5 ppm protons) and aromatic substitution patterns (meta-fluoro, para-amide) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish isomers (e.g., ortho vs. para substitution).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding interactions if crystalizable .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthesis .

Advanced Research Questions

Q. How can researchers probe the reactivity of 3-amino-N-cyclopropyl-5-fluorobenzamide for functional group modifications?

  • Methodological Answer :

  • Substitution Reactions : The 5-fluoro group can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMF, 80°C) .
  • Amide Hydrolysis : Hydrolyze the amide bond under acidic (6M HCl, reflux) or enzymatic conditions to study metabolic stability .
  • Amino Group Derivatization : Protect the 3-amino group with Boc anhydride (di-tert-butyl dicarbonate) before introducing new substituents .

Q. What strategies are effective for studying the biological targets of 3-amino-N-cyclopropyl-5-fluorobenzamide?

  • Methodological Answer :

  • Computational Docking : Screen against kinase or GPCR targets using molecular docking (e.g., AutoDock Vina) to prioritize in vitro assays .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to validate target engagement .
  • Cellular Assays : Test cytotoxicity (MTT assay) and pathway modulation (Western blot for phosphorylation markers) in disease-relevant cell lines .

Q. How can structure-activity relationship (SAR) studies be designed for 3-amino-N-cyclopropyl-5-fluorobenzamide derivatives?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with variations in the cyclopropyl ring (e.g., substituents at C2/C3) or benzamide core (e.g., halogen substitutions) .
  • Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity data .
  • In Vivo Profiling : Prioritize lead compounds with favorable ADMET profiles (e.g., microsomal stability, Caco-2 permeability) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Physicochemical Profiling : Rule out artifacts like aggregation (via dynamic light scattering) or redox cycling (using antioxidants like ascorbate) .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., fluorobenzamide analogs) to identify trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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